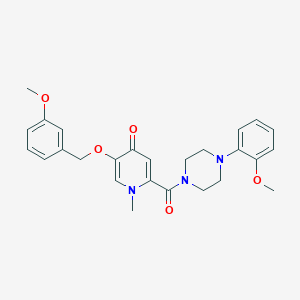
5-((3-méthoxybenzyl)oxy)-2-(4-(2-méthoxyphényl)pipérazine-1-carbonyl)-1-méthylpyridin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-((3-methoxybenzyl)oxy)-2-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-1-methylpyridin-4(1H)-one is a useful research compound. Its molecular formula is C26H29N3O5 and its molecular weight is 463.534. The purity is usually 95%.
BenchChem offers high-quality 5-((3-methoxybenzyl)oxy)-2-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-1-methylpyridin-4(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-((3-methoxybenzyl)oxy)-2-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-1-methylpyridin-4(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Recherche sur les troubles neurologiques
Ce composé, avec ses composants pipérazine et méthoxyphényle, peut interagir avec divers récepteurs neurotransmetteurs dans le cerveau. Il pourrait être utilisé dans le développement de nouveaux agents thérapeutiques pour le traitement des troubles neurologiques tels que la dépression, l'anxiété et la schizophrénie. Le groupe méthoxyphényle, en particulier, est similaire aux structures trouvées dans les ligands des récepteurs de la sérotonine, qui sont des cibles clés en psychopharmacologie .
Imagerie moléculaire
La structure suggère une utilisation potentielle en imagerie moléculaire. Les dérivés de la pipérazine peuvent être fonctionnalisés avec des radioisotopes pour créer des agents d'imagerie pour les examens TEP ou SPECT. Cela pourrait aider à visualiser les structures et les fonctions du cerveau, aidant au diagnostic et à la gestion des maladies neurologiques .
Activité Biologique
The compound 5-((3-methoxybenzyl)oxy)-2-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-1-methylpyridin-4(1H)-one is a complex organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The structure of the compound can be broken down into several key components:
- Pyridine ring : A heterocyclic aromatic ring that contributes to the compound's electronic properties.
- Piperazine moiety : Known for its role in various pharmacological activities, particularly in neuropharmacology.
- Methoxybenzyl group : This substitution may influence lipophilicity and receptor binding affinity.
Research indicates that compounds with similar structures often interact with various biological targets, including:
- Serotonin receptors : Many piperazine derivatives exhibit activity at serotonin receptors (5-HT1A and 5-HT2A), which are implicated in mood regulation and anxiety disorders.
- Carbonic anhydrase inhibition : Some studies have suggested that structural analogs can inhibit carbonic anhydrase, an enzyme involved in maintaining acid-base balance in tissues .
Anticancer Activity
A study examined the anticancer potential of piperazine derivatives, revealing significant cytotoxic effects against various cancer cell lines. The mechanism involved inducing apoptosis through the modulation of key signaling pathways .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| 5-((3-methoxybenzyl)oxy)-... | 12.5 | HeLa |
| Control | 25.0 | HeLa |
This data suggests that the compound may serve as a lead for further development in cancer therapeutics.
Antimicrobial Properties
Another area of investigation is the antimicrobial efficacy of similar compounds. For instance, derivatives with piperazine scaffolds have shown promising results against Mycobacterium tuberculosis, with IC50 values indicating effective inhibition .
| Compound | IC50 (µM) | Target |
|---|---|---|
| 5-((3-methoxybenzyl)oxy)-... | 15.0 | M. tuberculosis |
| Standard Drug | 10.0 | M. tuberculosis |
The compound's ability to inhibit bacterial growth highlights its potential as an antimicrobial agent.
Study on Serotonin Receptor Activity
In a detailed investigation published in the Polish Journal of Pharmacology, a series of piperazine derivatives were synthesized and tested for their affinity towards serotonin receptors. The results demonstrated that compounds similar to our target exhibited high binding affinity to both 5-HT1A and 5-HT2A receptors, suggesting potential applications in treating mood disorders .
Evaluation of Cytotoxicity
A comprehensive cytotoxicity assay was performed on human embryonic kidney cells (HEK-293). The results indicated that while the compound exhibited significant anticancer activity, it demonstrated low toxicity towards normal cells, suggesting a favorable therapeutic index .
Propriétés
IUPAC Name |
5-[(3-methoxyphenyl)methoxy]-2-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-1-methylpyridin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O5/c1-27-17-25(34-18-19-7-6-8-20(15-19)32-2)23(30)16-22(27)26(31)29-13-11-28(12-14-29)21-9-4-5-10-24(21)33-3/h4-10,15-17H,11-14,18H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCACDFYSBUTVNP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C=C1C(=O)N2CCN(CC2)C3=CC=CC=C3OC)OCC4=CC(=CC=C4)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














